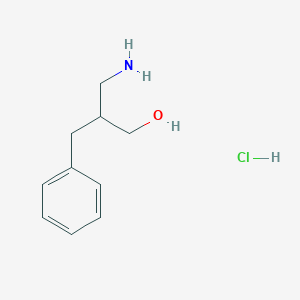

3-Amino-2-benzylpropan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

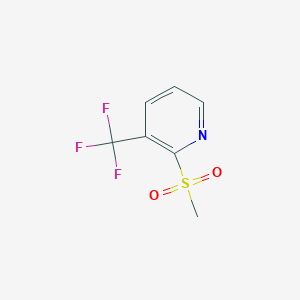

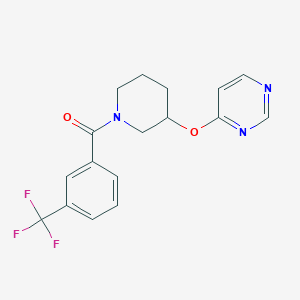

The molecular structure of 3-Amino-2-benzylpropan-1-ol hydrochloride consists of a benzyl group (a benzene ring attached to a CH2 group), a 3-carbon chain, an amino group (NH2), and a hydroxyl group (OH). The hydrochloride indicates that the compound forms a salt with hydrochloric acid.Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Potential

- A series of 1-aminopropan-2-ols, synthesized through microwave-assisted ring opening of epoxides, were evaluated against malaria strains, demonstrating micromolar potency against Plasmodium falciparum, highlighting a potential route for developing antimalarial therapies (A. Robin et al., 2007).

Reaction Mechanisms and Chemical Properties

- Research on the formation and transformation of esters indicated that 3-Aminopropanol reacts with aryl(or aralkyl or alkyl)isothiocyanates to yield thio-ureas, which upon further reaction and cyclization produce hydrothiazines, revealing insights into complex chemical reaction pathways and the formation of cyclic compounds (E. Cherbuliez et al., 1967).

Pharmacological Effects and Drug Synthesis

- Studies on phenethylamine hallucinogens synthesized analogues of known compounds to evaluate pharmacological effects in mice, contributing to the understanding of molecular modifications on biological activity and paving the way for the design of compounds with specific therapeutic effects (D. Nichols et al., 1979).

Enantioselective Synthesis and Applications

- Enantioselective synthesis methods for 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, have been developed, demonstrating the utility of 3-Amino-2-benzylpropan-1-ol hydrochloride in the synthesis of biologically active compounds with potential therapeutic applications (E. Arvanitis et al., 1998).

Immunomodulatory Effects

- Synthesis and evaluation of immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols revealed significant findings on the lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft, demonstrating the potential of compounds derived from this compound in the development of new immunosuppressive drugs (M. Kiuchi et al., 2000).

Propiedades

IUPAC Name |

2-(aminomethyl)-3-phenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJOWORQXBAFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)

![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)

![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)